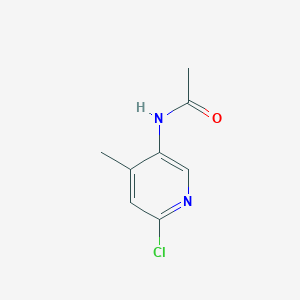

n-(6-Chloro-4-methylpyridin-3-yl)acetamide

説明

N-(6-Chloro-4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an acetamide functional group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-methylpyridin-3-yl)acetamide typically involves the acylation of 6-chloro-4-methylpyridin-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Corresponding substituted derivatives.

科学的研究の応用

N-(6-Chloro-4-methylpyridin-3-yl)acetamide has several applications in scientific research:

作用機序

The mechanism of action of N-(6-Chloro-4-methylpyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and acetamide groups may play a role in its binding affinity and specificity towards these targets .

類似化合物との比較

- N-(6-Chloro-3-pyridyl)acetamide

- N-(4-Methyl-3-pyridyl)acetamide

- N-(6-Bromo-4-methylpyridin-3-yl)acetamide

Comparison: N-(6-Chloro-4-methylpyridin-3-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

生物活性

n-(6-Chloro-4-methylpyridin-3-yl)acetamide is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The primary biological activity of this compound is associated with its role as a Bruton tyrosine kinase (Btk) inhibitor. Btk is crucial in B cell receptor signaling and has been implicated in various autoimmune diseases and B cell malignancies. Inhibition of Btk can lead to decreased production of pro-inflammatory cytokines and autoantibodies, making it a target for therapies aimed at autoimmune conditions and allergies .

Biological Activity Overview

The compound exhibits several notable biological activities:

- Inhibition of Btk Kinase Activity : Studies have shown that this compound effectively inhibits Btk activity, which can be beneficial in treating autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis .

- Antibacterial Properties : Preliminary assessments indicate that derivatives of this compound may possess antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The compound has been tested for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results .

Case Studies

- Autoimmune Disease Treatment : A study highlighted the effectiveness of Btk inhibitors in reducing symptoms in animal models of autoimmune diseases. The administration of this compound led to a significant reduction in disease severity markers, indicating its potential for therapeutic use .

- Antibacterial Testing : In vitro assays demonstrated that the compound exhibited inhibitory effects on bacterial growth at concentrations lower than those typically required for standard antibiotics. For instance, it showed an IC50 value of 360 nM against E. coli, indicating strong antibacterial potency compared to traditional treatments .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Btk Inhibition | Significant reduction in autoantibody production | |

| Antibacterial | IC50 = 360 nM against E. coli; MIC values < 1 µM for S. aureus |

Table 2: Comparative Efficacy Against Pathogens

特性

IUPAC Name |

N-(6-chloro-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQEXHBGXOEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287775 | |

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-92-3 | |

| Record name | 6635-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。